The Discovery, Isolation, and Biological Significance of Neoanhydropodophyllol: A Technical Guide for Researchers
The Discovery, Isolation, and Biological Significance of Neoanhydropodophyllol: A Technical Guide for Researchers
Foreword: This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of neoanhydropodophyllol, a cyclolignan derivative with demonstrated antineoplastic properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural product as a therapeutic agent. While specific data for neoanhydropodophyllol is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on closely related and well-studied lignans.
Introduction to Neoanhydropodophyllol
Neoanhydropodophyllol (CAS No. 62287-47-2) is a member of the podophyllotoxin family of lignans, a class of secondary metabolites found in various plant species.[1][2] These compounds are renowned for their potent cytotoxic and antineoplastic activities, with podophyllotoxin itself being the precursor for the clinically used anticancer drugs etoposide and teniposide. Neoanhydropodophyllol shares the core cyclolignan structure and is reported to exhibit cytotoxicity against several cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma.[1][2][3]
Table 1: Chemical and Physical Properties of Neoanhydropodophyllol
| Property | Value | Reference |
| CAS Number | 62287-47-2 | [1][4][5][6] |
| Molecular Formula | C₂₂H₂₄O₇ | [5] |
| Molecular Weight | 400.42 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity (Commercial) | >99.50% | [5] |
| Storage | 4°C, protect from light | [5] |
Discovery and Natural Sources
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Bursera fagaroides : This medicinal tree, endemic to Mexico, is a well-documented source of a diverse array of cytotoxic lignans, including podophyllotoxin, deoxypodophyllotoxin, and yatein.[7][8][9][10] The presence of numerous structurally similar compounds makes B. fagaroides a prime candidate as a natural source of neoanhydropodophyllol.
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Hernandia sonora : The seeds of this species have been shown to contain various lignans, including podophyllotoxin and its derivatives.[11] While neoanhydropodophyllol has not been explicitly identified in the available studies on this plant, the genus Hernandia is a recognized source of bioactive lignans.[12]
Isolation and Purification Protocols
A specific, detailed experimental protocol for the isolation of neoanhydropodophyllol has not been published. However, a general methodology can be inferred from the established procedures for isolating podophyllotoxin-type lignans from Bursera and Hernandia species. The following is a generalized protocol that can be adapted for the targeted isolation of neoanhydropodophyllol.
General Experimental Workflow for Lignan Isolation
Caption: Generalized workflow for the isolation and purification of neoanhydropodophyllol.
Detailed Methodologies
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Plant Material Preparation: The selected plant material (e.g., dried bark of Bursera fagaroides or seeds of Hernandia sonora) is ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for lignans. This can be achieved through maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).
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Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.
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Chromatographic Purification:
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Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
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Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound.
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High-Performance Liquid Chromatography (HPLC): Fractions containing neoanhydropodophyllol are pooled, concentrated, and further purified by preparative HPLC, often using a reversed-phase column, to yield the pure compound.
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Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). While specific spectra for neoanhydropodophyllol are not available in the literature, a Certificate of Analysis from a commercial supplier indicates that its structure is consistent with HNMR and HPLC data.[5]
Biological Activity and Mechanism of Action
Neoanhydropodophyllol is described as having antineoplastic activity and displaying cytotoxicity against leukemia, lung carcinoma, and colon carcinoma cell lines.[1][2][3] However, specific quantitative data, such as IC₅₀ values, are not available in the peer-reviewed literature. The information below is based on the known activities of its parent compound, podophyllotoxin, and other closely related lignans.
Table 2: Cytotoxicity of Related Podophyllotoxin-Type Lignans from Bursera fagaroides
| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |
| Podophyllotoxin | KB | 1.91 x 10⁻⁶ | [6] |
| PC-3 | 1.7 x 10⁻³ | [4] | |
| MCF-7 | 1.91 x 10⁻⁶ | [6] | |
| β-peltatin-A-methylether | PC-3 | 1.0 x 10⁻⁵ | [8] |
| KB | 1.0 x 10⁻⁵ | [8] | |
| 5'-desmethoxy-β-peltatin-A-methylether | PC-3 | 1.0 x 10⁻⁵ | [8] |
| KB | 1.0 x 10⁻⁵ | [8] | |
| Desoxypodophyllotoxin | PC-3 | 2.0 x 10⁻³ | [4] |
Inferred Mechanism of Action and Signaling Pathways
The primary mechanism of action of podophyllotoxin and its analogues is the inhibition of microtubule polymerization.[7][13] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is highly probable that neoanhydropodophyllol shares this mechanism of action.
References
- 1. Neoanhydropodophyllol|CAS 62287-47-2|DC Chemicals [dcchemicals.com]
- 2. Neoanhydropodophyllol Datasheet DC Chemicals [dcchemicals.com]
- 3. Other Targets | DC Chemicals [dcchemicals.com]
- 4. NEOANHYDROPODOPHYLLOL | 62287-47-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Neoanhydropodophyllol|62287-47-2|COA [dcchemicals.com]
- 7. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lignans from the Seeds of Hernandia sonora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effectiveness of Hernandia spp. (Hernandiaceae) in traditional Samoan medicine and according to scientific analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lignans from Bursera fagaroides Affect In Vivo Cell Behavior by Disturbing the Tubulin Cytoskeleton in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
